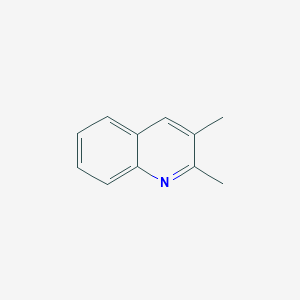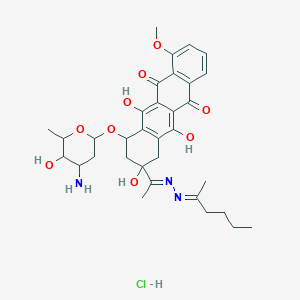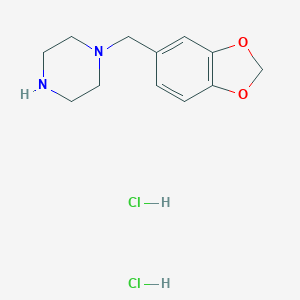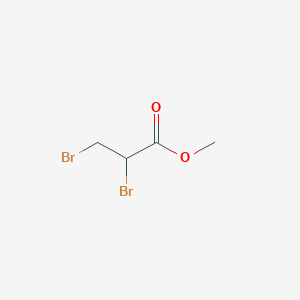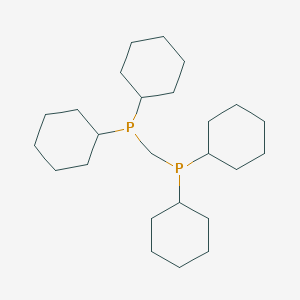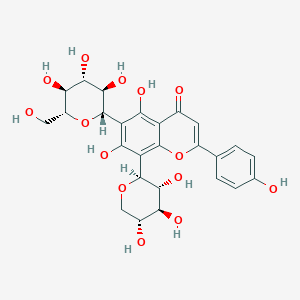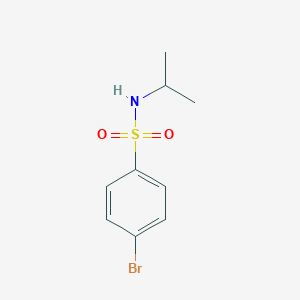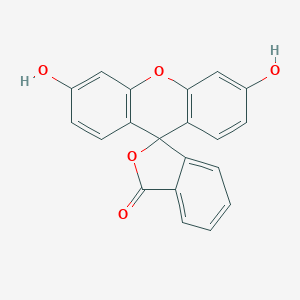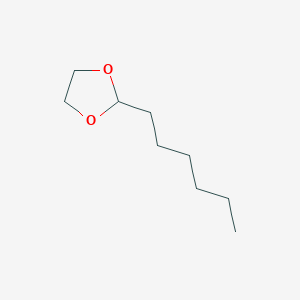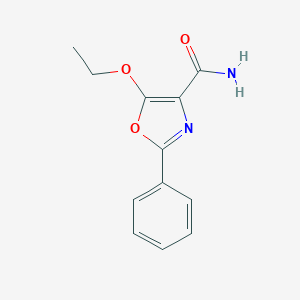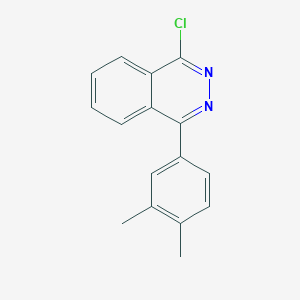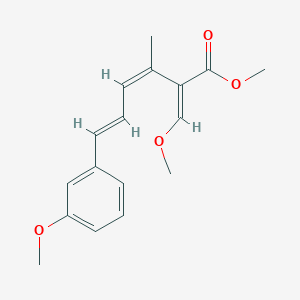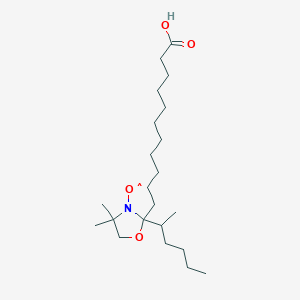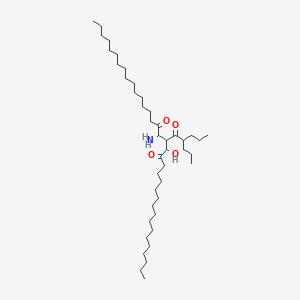
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione, also known as AHPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is not fully understood. However, studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells.
生化和生理效应
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have several biochemical and physiological effects. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
实验室实验的优点和局限性
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an exciting area of research. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its complex synthesis method, which requires expertise in organic chemistry.
未来方向
There are several future directions for research on 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione. One area of research is its potential applications in the field of cancer treatment. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells, making it a potential candidate for further research. Another area of research is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione to make it more accessible for further research.
Conclusion:
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a potential candidate for further research. However, the complex synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a limitation for further research. Future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione and exploring its potential applications in the field of medicine.
合成方法
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione intermediate, which is then reacted with other reagents to form the final product. The synthesis of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a complex process that requires expertise in organic chemistry.
科学研究应用
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas for 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its anti-cancer properties. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
属性
CAS 编号 |
138404-96-3 |
|---|---|
产品名称 |
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
分子式 |
C43H84N2O4 |
分子量 |
678.1 g/mol |
IUPAC 名称 |
17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
InChI |
InChI=1S/C43H83NO4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-35-38(45)41(44)40(42(47)37(33-7-3)34-8-4)43(48)39(46)36-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h37,40-41,43,48H,5-36,44H2,1-4H3 |
InChI 键 |
HMDFKQQSXZVUES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
同义词 |
1,3-DDVPO 1,3-dihexadecanoylamino-2-valproyl-propan-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



